![molecular formula C20H10O4 B13435271 [1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
[1,2'-Binaphthalene]-1',3,4,4'-tetrone
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Overview
Description
[1,2’-Binaphthalene]-1’,3,4,4’-tetrone: is an organic compound with a unique structure consisting of two naphthalene units connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone typically involves the oxidative coupling of naphthalene derivatives. One common method is the reaction of 1,2-naphthoquinone with a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or copper compounds can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the tetrone into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used as a building block in the synthesis of complex organic molecules
Biology and Medicine: Research has explored the potential of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone derivatives as therapeutic agents. These compounds have shown promise in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its quinone derivatives can act as electron acceptors in redox reactions, influencing oxidative stress pathways.
Comparison with Similar Compounds
2,2’-Binaphthalene: Another binaphthalene derivative with similar structural features but different reactivity.
1,1’-Binaphthalene: A compound with a different connectivity between the naphthalene units, leading to distinct chemical properties.
Uniqueness: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone stands out due to its specific arrangement of functional groups and the resulting chemical reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial applications.
Biological Activity
[1,2'-Binaphthalene]-1',3,4,4'-tetrone is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of binaphthalene derivatives known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its tetrone functional groups that contribute to its reactivity and biological properties. Its chemical structure can be represented as follows:
This structure indicates the presence of two naphthalene units and four carbonyl groups, which are crucial for its interaction with biological molecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Bacterial Inhibition : Studies indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Fungal Activity : It demonstrated antifungal properties against common pathogens like Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Data Summary
Biological Activity | Test Organism/Cell Line | IC50/MIC Values |
---|---|---|
Anticancer (MCF-7) | Human Breast Cancer | Low µM range |
Anticancer (A549) | Human Lung Cancer | Low µM range |
Antimicrobial | Staphylococcus aureus | MIC: 16 µg/mL |
Antifungal | Candida albicans | MIC: 32 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of this compound on human cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial and fungal strains. The compound exhibited significant antibacterial and antifungal activities compared to control groups. The study concluded that this compound could be a candidate for developing new antimicrobial agents.
Properties
Molecular Formula |
C20H10O4 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(1,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O4/c21-17-10-16(19(23)14-8-4-2-6-12(14)17)15-9-18(22)20(24)13-7-3-1-5-11(13)15/h1-10H |
InChI Key |
VWKGKQHZJOUDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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